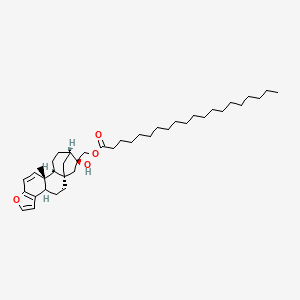

Kahweol eicosanate

Description

Propriétés

IUPAC Name |

[(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl icosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H64O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37(41)44-31-40(42)30-39-27-23-34-33-25-28-43-35(33)24-26-38(34,2)36(39)22-21-32(40)29-39/h24-26,28,32,34,36,42H,3-23,27,29-31H2,1-2H3/t32-,34-,36+,38-,39-,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMBWEOACWITBW-RXJNEBBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@@]1(C[C@@]23CC[C@H]4C5=C(C=C[C@@]4([C@H]2CC[C@H]1C3)C)OC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H64O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the Chemical Structure, Synthesis, and Biological Significance of Kahweol Eicosanate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kahweol eicosanate is a notable lipophilic compound derived from the coffee-specific diterpene, kahweol. It is structurally defined as the ester of kahweol and eicosanoic acid, a 20-carbon saturated fatty acid. This guide provides a comprehensive examination of its chemical identity, a detailed protocol for its enzyme-catalyzed synthesis, and an analysis of its biological context as a chemopreventive agent. By modifying the parent kahweol molecule, esterification serves as a critical strategy to alter physicochemical properties, potentially enhancing bioavailability and modulating therapeutic efficacy. This document consolidates structural data, synthetic methodology, and functional insights to serve as a foundational resource for researchers exploring diterpene esters in pharmacology and drug development.

The Parent Diterpenoid: Kahweol

Natural Occurrence and Significance

Kahweol is a pentacyclic diterpene alcohol found almost exclusively in the beans of Coffea plants, particularly Coffea arabica.[1][2] Along with the structurally similar compound cafestol, it is a key component of the unsaponifiable lipid fraction of coffee oil.[2] The primary structural difference between kahweol and cafestol is the presence of a double bond between carbons C1 and C2 in kahweol's kaurane skeleton, a feature that contributes to its distinct biological activity profile.[2][3]

Core Chemical Structure and Bioactivity

The kahweol molecule (C₂₀H₂₆O₃) possesses a unique furan ring fused to its diterpene framework, which is crucial for its biological effects.[1][4] It has garnered significant scientific interest for its multifaceted pharmacological properties, which include anti-inflammatory, antioxidant, anti-angiogenic, and anticancer activities.[5][6][7][8] Mechanistically, kahweol is known to exert its effects through various cellular pathways. For instance, it can inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂) by suppressing COX-2 and iNOS expression.[5][9] Furthermore, it is a known activator of the Nrf2 pathway, a critical regulator of cellular antioxidant responses.[5]

Chemical Identity of Kahweol Eicosanate

Molecular Composition and Identification

Kahweol eicosanate is formed through the esterification of the primary hydroxyl group at position C17 on the kahweol molecule with eicosanoic acid (also known as arachidic acid). This modification results in a significantly more lipophilic molecule compared to its parent diterpene.

| Identifier | Value | Source(s) |

| IUPAC Name | [(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.0¹,¹³.0⁴,¹².0⁵,⁹]nonadeca-5(9),6,10-trien-17-yl]methyl icosanoate | [5][10] |

| CAS Number | 108214-32-0 | [5] |

| Molecular Formula | C₄₀H₆₄O₄ | [5][10][11] |

| Molecular Weight | 608.93 g/mol | [5] |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCC(=O)OCC1(C2CC3C(C4=C(C=CO4)C=C3)C2(C)CC1)O | [10] |

| InChIKey | BPMBWEOACWITBW-RXJNEBBJSA-N | [10] |

| Appearance | Yellow powder | [5] |

Structural Elucidation

The structure of Kahweol Eicosanate combines the rigid, pentacyclic diterpene core of kahweol with a long, flexible C20 acyl chain. The ester bond connects the C17 hydroxymethyl group of kahweol to the carboxyl group of eicosanoic acid. This conjugation preserves the tertiary alcohol at C17 and the furan moiety, both of which are important for the biological activity of the parent molecule, while drastically increasing its lipid solubility.

Synthesis and Characterization

Rationale for Esterification in Drug Development

The enzymatic esterification of natural products like kahweol is a cornerstone of medicinal chemistry. The primary motivation is to enhance the lipophilicity of the parent compound. Increased lipophilicity can improve a molecule's ability to cross cellular membranes, potentially leading to better absorption, distribution, and bioavailability. Furthermore, creating a prodrug form through esterification can protect sensitive functional groups from premature metabolism, allowing for targeted release of the active parent compound within the body.

Exemplary Synthetic Protocol: Lipase-Catalyzed Esterification

The following protocol is adapted from established methodologies for the lipase-catalyzed synthesis of diterpene esters and provides a reliable framework for producing Kahweol Eicosanate.[12][13]

Materials:

-

Kahweol (isolated from green coffee beans)

-

Eicosanoic acid

-

Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435®)

-

Toluene (anhydrous)

-

Molecular sieves (optional, for maintaining anhydrous conditions)

Methodology:

-

Reactant Preparation: In a sealed reaction vessel, dissolve Kahweol and eicosanoic acid in anhydrous toluene. A strategic molar excess of the fatty acid (e.g., an alcohol-to-acid ratio of 1:5) is employed to drive the reaction equilibrium towards the ester product.[12]

-

Enzyme Addition: Add the immobilized lipase CAL-B to the solution. The enzyme concentration is a critical parameter, with studies suggesting an optimal loading around 70-75 mg/mL.[12] The choice of CAL-B is deliberate; it exhibits high catalytic efficiency and selectivity for the primary hydroxyl group of kahweol, preventing unwanted side reactions.

-

Reaction Conditions: Incubate the mixture at a controlled temperature, typically around 70°C, with constant agitation (e.g., 240 rpm) to ensure adequate mixing and mass transfer.[12] The use of toluene as a solvent is advantageous as it effectively solubilizes both the nonpolar diterpene and the long-chain fatty acid.

-

Monitoring and Duration: Monitor the reaction progress using a suitable chromatographic method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically allowed to proceed for 48-72 hours to achieve high conversion rates (often 85-88%).[12]

-

Purification: Upon completion, the immobilized enzyme is removed by simple filtration. The solvent is then evaporated under reduced pressure. The resulting crude product is purified using preparative HPLC to isolate Kahweol Eicosanate with high purity (≥98%).

Structural Verification

The identity and purity of the synthesized Kahweol Eicosanate must be confirmed using standard analytical techniques:

-

Mass Spectrometry (MS): To verify the molecular weight (m/z) corresponding to the [M+H]⁺ or [M+Na]⁺ adduct.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent structure, including the presence of the ester linkage and the integrity of the kahweol backbone.

Biological and Physicochemical Profile

Physicochemical Properties

As a yellow powder, Kahweol Eicosanate is stable when stored at low temperatures (-20°C).[5] Its long acyl chain renders it highly soluble in nonpolar organic solvents and virtually insoluble in water. This high lipophilicity is the defining characteristic that distinguishes it from kahweol and governs its interaction with biological systems.

Biological Activity and Therapeutic Potential

Kahweol eicosanate is classified as a chemopreventive agent.[11] While specific studies on the eicosanate ester are limited, its activity is inferred from the extensive research on its parent compound, kahweol, and other kahweol esters. The ester form is hypothesized to act as a carrier, delivering the active kahweol moiety to target cells. The biological activities of kahweol, such as its anti-inflammatory and anti-cancer effects, are linked to the modulation of key signaling pathways.[6][14] These include the inhibition of NF-κB activation, which downregulates inflammatory gene expression, and the activation of the Nrf2 antioxidant response.[5][9] Research on similar esters, like kahweol palmitate, has demonstrated anti-angiogenic properties, suggesting that the esterification does not abrogate, and may even enhance, certain therapeutic effects.

Visualized Workflows and Relationships

Caption: Workflow for the lipase-catalyzed synthesis of Kahweol Eicosanate.

Sources

- 1. Kahweol | C20H26O3 | CID 114778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. hmdb.ca [hmdb.ca]

- 5. Kahweol Eicosanate - LKT Labs [lktlabs.com]

- 6. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Kahweol eicosanate | C40H64O4 | CID 98053269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. repositorio.unesp.br [repositorio.unesp.br]

- 13. Lipase-catalysed esters synthesis of cafestol and kahweol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Occurrence and Sourcing of Kahweol Eicosanoate: A Technical Guide for Scientific Professionals

This guide provides an in-depth exploration of the natural diterpene ester, Kahweol eicosanoate, offering a technical overview for researchers, scientists, and professionals in drug development. We will delve into its primary natural source, the broader context of its existence as part of a complex family of related compounds, its biosynthetic origins, and the methodologies for its isolation and characterization.

Introduction: The Landscape of Coffee Diterpenes

Coffee, one of the world's most consumed beverages, is a chemically complex matrix. Beyond the well-known stimulant caffeine, coffee beans contain a significant lipid fraction, which harbors a class of diterpenoid compounds known as cafestol and kahweol.[1] These molecules, built on an ent-kaurane skeleton, are of considerable interest to the scientific community due to their diverse biological activities, including anti-inflammatory, hepatoprotective, and anti-cancer properties.[2][3]

In their natural state within the coffee bean, cafestol and kahweol are predominantly found not as free alcohols, but as esters of various fatty acids.[2][4] These diterpene esters constitute a significant portion of the coffee oil. While a range of fatty acid esters of kahweol have been identified, this guide will focus specifically on Kahweol eicosanoate.

Natural Occurrence of Kahweol Eicosanoate

The primary and exclusive natural source of Kahweol eicosanoate identified to date is the coffee plant, with specific mention in the context of Coffea canephora (often referred to as Robusta coffee).[5] The identification of Kahweol eicosanoate, along with other diterpene esters, was reported in a seminal 1987 study by Bruce C. Pettitt, Jr., and his colleagues.[5] Their work provided a foundational understanding of the diversity of these esters in both Coffea arabica and Coffea canephora.

Kahweol eicosanoate is an ester formed between the diterpene alcohol kahweol and eicosanoic acid, a 20-carbon saturated fatty acid. While it is a naturally occurring compound, it is part of a larger family of kahweol esters present in coffee beans. The most abundant of these are kahweol palmitate (C16:0) and kahweol linoleate (C18:2).[1][4] However, a variety of other esters with fatty acids ranging from 16 to 24 carbon atoms have also been detected.[6]

The concentration of kahweol and its esters is notably higher in Coffea arabica beans compared to Coffea canephora.[1] This distinction is often used as a chemical marker to differentiate between the two main coffee species.[1]

Quantitative Data on Kahweol Esters in Coffee Beans

The following table summarizes the general distribution of major fatty acid esters of kahweol found in coffee beans. It is important to note that the specific concentration of Kahweol eicosanoate is not as extensively quantified in the literature as the more common esters.

| Fatty Acid Ester | Common Abbreviation | Approximate Percentage of Total Kahweol Esters |

| Palmitate | C16:0 | 36-50% |

| Linoleate | C18:2 | 20-26% |

| Oleate | C18:1 | 7-22% |

| Stearate | C18:0 | 7-18% |

| Arachidate (Eicosanoate) | C20:0 | 3-8% |

Note: The percentages are approximate and can vary depending on the coffee species, cultivar, geographic origin, and processing methods.[1]

Biosynthesis of Kahweol

The biosynthesis of kahweol, and by extension its esters, is a complex process rooted in the isoprenoid pathway of plants. While the complete biosynthetic pathway is not yet fully elucidated, key stages have been identified.[1] The process begins with the synthesis of the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), through the methylerythritol phosphate (MEP) and mevalonic acid (MVA) pathways.[1]

These precursors are then utilized to form the 20-carbon geranylgeranyl diphosphate (GGDP). The cyclization of GGDP marks a critical step, leading to the formation of the characteristic ent-kaurane skeleton of kahweol.[4] The later stages of biosynthesis, which involve the specific oxidations and modifications to form the final kahweol structure, are believed to be catalyzed by cytochrome P450-dependent monooxygenases.[1] The subsequent esterification with fatty acids like eicosanoic acid is the final step in the formation of Kahweol eicosanoate.

Caption: Conceptual overview of the biosynthetic pathway of Kahweol eicosanoate.

Experimental Protocols: Extraction and Isolation of Kahweol Esters

The isolation of specific kahweol esters like Kahweol eicosanoate from coffee beans requires a multi-step process. Due to the predominance of these compounds in their esterified form, a common analytical approach involves an initial saponification step to hydrolyze the esters to the free diterpene alcohol (kahweol) for easier quantification.[4] However, for the isolation of the intact ester, this step is omitted.

Protocol 1: Extraction of the Lipid Fraction from Green Coffee Beans

This protocol outlines the initial extraction of the coffee oil containing the kahweol esters.

Materials:

-

Green coffee beans

-

Grinder

-

Soxhlet extraction apparatus

-

Hexane or petroleum ether

-

Rotary evaporator

Methodology:

-

Grinding: Grind the green coffee beans to a fine powder to increase the surface area for extraction.

-

Soxhlet Extraction: Place the ground coffee powder in a thimble and perform a Soxhlet extraction with hexane or petroleum ether for 6-8 hours. The nonpolar solvent will selectively extract the lipid fraction.

-

Solvent Removal: After extraction, remove the solvent from the lipid extract using a rotary evaporator under reduced pressure to obtain the crude coffee oil.

Protocol 2: Isolation of Kahweol Eicosanoate

This protocol describes a general approach for the chromatographic separation of individual kahweol esters from the crude coffee oil.

Materials:

-

Crude coffee oil

-

Silica gel for column chromatography

-

Solvent system (e.g., hexane:ethyl acetate gradient)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Mobile phase (e.g., acetonitrile:water gradient)

-

Analytical standards (if available)

Methodology:

-

Column Chromatography: Fractionate the crude coffee oil using silica gel column chromatography. Elute with a gradient of increasing polarity (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate). This will separate the lipid components based on their polarity.

-

Fraction Collection and Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing diterpene esters.

-

HPLC Purification: Pool the fractions rich in kahweol esters and subject them to further purification using preparative HPLC on a C18 column. A gradient elution with a mobile phase such as acetonitrile and water will allow for the separation of individual esters based on their hydrophobicity and fatty acid chain length.

-

Identification: The isolated Kahweol eicosanoate can be identified and characterized using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: A generalized workflow for the extraction and isolation of Kahweol eicosanoate.

Conclusion

Kahweol eicosanoate is a naturally occurring diterpene ester found exclusively in coffee, with its initial identification linked to Coffea canephora. It exists as part of a complex mixture of kahweol fatty acid esters within the lipid fraction of coffee beans. Understanding its natural sources, biosynthesis, and methods for isolation is crucial for researchers investigating its potential biological activities and for professionals in drug development exploring novel natural product leads. The protocols and information provided in this guide offer a foundational understanding for the scientific exploration of this intriguing molecule.

References

- Aquino Neto, F. R., et al. (2025). Chapter 5: Cafestol and Kahweol. In G. Grosso (Ed.), Coffee and Human Health Chemistry and Mechanisms of Action (Vol. 45, pp. 71-113). Royal Society of Chemistry.

- Kurzrock, T., & Speer, K. (2001). Identification of kahweol fatty acid esters in Arabica coffee by means of LC/MS.

-

Jeszka-Skowron, M., Zgoła-Grześkowiak, A., & Grześkowiak, T. (2022). The Changes of Kahweol and Cafestol of Arabica Coffee from Bean to Consumption: A Systematic Literature Review. Molecules, 27(19), 6519. [Link]

-

Novaes, F. J. M., et al. (2019). THE OCCURRENCE OF CAFESTOL AND KAHWEOL DITERPENES IN DIFFERENT COFFEE BREWS. Coffee Science, 14(2), 265-276. [Link]

-

Chen, X., et al. (2019). Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties. International Journal of Molecular Sciences, 20(17), 4238. [Link]

- Pettitt, B. C., Jr., et al. (1987). Identification of the Diterpene Esters in Arabica and Canephora Coffees. Journal of Agricultural and Food Chemistry, 35(4), 551–556.

- de Oliveira, P. M. A., de Almeida, R. H., & de Oliveira, A. L. (2014). Oil Green Coffee Beans: Diterpenes Cafestol and Kahweol. In Coffee in Health and Disease Prevention (pp. 225-233). Academic Press.

- Dias, R. C. E., et al. (2012). Method Validation for Cafestol and Kahweol Quantification in Coffee Brews by HPLC-DAD. Food Analytical Methods, 5(5), 1045-1052.

-

Cárdenas, C., et al. (2021). Kahweol, a natural diterpene from coffee, induces peripheral antinociception by endocannabinoid system activation. Life Sciences, 284, 119894. [Link]

Sources

The Biosynthesis of Kahweol in Coffee Beans: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of kahweol, a bioactive diterpene found in coffee beans. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the known and putative enzymatic steps, key intermediates, and the genetic underpinnings of kahweol production. Furthermore, it offers detailed, field-proven methodologies for the extraction, isolation, and quantification of this significant secondary metabolite.

Introduction: The Significance of Kahweol

Kahweol, a pentacyclic diterpene alcohol with a characteristic ent-kaurane skeleton, is a prominent bioactive compound found almost exclusively in Coffea species, particularly Coffea arabica. Alongside the structurally similar cafestol, kahweol has garnered significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and hepatoprotective activities. Understanding its biosynthesis is paramount for harnessing its therapeutic potential, whether through metabolic engineering of coffee plants or synthetic biology approaches.

PART 1: The Biosynthetic Pathway of Kahweol

The biosynthesis of kahweol is a multi-step enzymatic process that begins with the universal precursors of all terpenoids and culminates in a series of modifications to the tetracyclic diterpene core. While the initial steps are well-characterized, the final stages leading to kahweol are still under active investigation, with strong evidence pointing to the involvement of the cytochrome P450 superfamily of enzymes.

The Genesis of Diterpene Precursors

The journey to kahweol begins with the synthesis of the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In plants, these are produced via two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids[1]. For diterpenoid biosynthesis, the MEP pathway is the primary source of IPP and DMAPP[1].

These C5 units are sequentially condensed to form the 20-carbon precursor, geranylgeranyl diphosphate (GGPP). This crucial step is a branching point for the synthesis of a vast array of diterpenoids in plants.

Formation of the ent-Kaurane Skeleton

The formation of the characteristic tetracyclic ent-kaurane skeleton is a two-step cyclization process catalyzed by two distinct terpene synthases. Recent research in Coffea arabica has identified the specific enzymes involved in this central part of the pathway[2]:

-

GGPP to ent-Copalyl Diphosphate (ent-CPP): The first cyclization is catalyzed by ent-copalyl diphosphate synthase (CPS). In C. arabica, the enzyme CaCPS1 has been identified as responsible for this reaction[1][2].

-

ent-CPP to ent-Kaurene: The second cyclization, which forms the tetracyclic ent-kaurene, is catalyzed by ent-kaurene synthase (KS). The enzyme CaKS3 has been functionally characterized to perform this step in coffee[1][2].

The identification and functional characterization of CaCPS1 and CaKS3 have provided a solid foundation for understanding the subsequent, more specialized steps in kahweol biosynthesis[2].

Caption: Early stages of kahweol biosynthesis.

The Role of Cytochrome P450 Monooxygenases in the Final Steps

The conversion of the hydrocarbon intermediate, ent-kaurene, into the more complex structures of cafestol and kahweol involves a series of oxidative reactions. These are widely believed to be catalyzed by cytochrome P450-dependent monooxygenases (P450s), a large and diverse family of enzymes crucial for secondary metabolism in plants[3].

While the precise sequence of these oxidative steps and the specific P450 enzymes responsible are not yet fully elucidated, transcriptomic studies in C. arabica have identified several candidate genes whose expression patterns correlate with the accumulation of cafestol and kahweol[3].

Putative Pathway from ent-Kaurene to Kahweol:

The current hypothesis is that ent-kaurene undergoes a series of hydroxylations and other modifications to yield cafestol, which is then further modified to produce kahweol. The key difference between cafestol and kahweol is the presence of a double bond between carbons 1 and 2 in kahweol.

Candidate P450 Genes:

Transcriptional analyses have implicated several P450 genes in the biosynthesis of these diterpenes:

-

For Cafestol Biosynthesis: The expression of CaCYP701A3, CaCYP76C4, CaCYP82C2, and CaCYP74A1 has been shown to correlate with cafestol accumulation[3].

-

For Kahweol Biosynthesis: The expression of CaCYP71A25 and CaCYP701A3 appears to be linked to kahweol accumulation[3].

The dual correlation of CaCYP701A3 with both cafestol and kahweol suggests it may play a role in a common step in their biosynthesis or in the interconversion between the two molecules. Further functional characterization of these candidate enzymes is necessary to definitively map out the final steps of the pathway.

Caption: Putative final steps in kahweol biosynthesis.

PART 2: Experimental Protocols for Kahweol Analysis

The accurate quantification of kahweol in coffee beans is crucial for both research and industrial applications. As kahweol primarily exists in an esterified form with fatty acids, a saponification step is necessary to hydrolyze these esters and liberate the free diterpene alcohol for analysis.

Extraction and Saponification of Kahweol Esters

Several methods have been developed for the extraction and saponification of kahweol and cafestol from coffee beans. Direct Hot Saponification (DHS) is a widely used and efficient method that combines extraction and hydrolysis in a single step[4][5].

Protocol for Direct Hot Saponification (DHS):

-

Sample Preparation: Grind green or roasted coffee beans to a fine powder.

-

Saponification:

-

To a known weight of coffee powder (e.g., 1-2 g), add a solution of potassium hydroxide (KOH) in ethanol (e.g., 2 M).

-

Incubate the mixture in a water bath at a controlled temperature (e.g., 80°C) for a specified time (e.g., 1 hour) with occasional vortexing. This step hydrolyzes the diterpene esters.

-

-

Extraction:

-

After cooling, add a suitable organic solvent for liquid-liquid extraction. Methyl tert-butyl ether (MTBE) or diethyl ether are commonly used.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the organic (upper) phase containing the free diterpenes.

-

Repeat the extraction process on the aqueous phase to ensure complete recovery.

-

-

Washing and Drying:

-

Combine the organic extracts and wash with a saline solution (e.g., 2 M NaCl) to remove any remaining soap.

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried extract in a known volume of a suitable solvent for chromatographic analysis (e.g., the mobile phase for HPLC).

-

Caption: Workflow for kahweol extraction and analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common analytical technique for the simultaneous quantification of kahweol and cafestol[4]. A reverse-phase column is typically used with UV detection.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 55:45 v/v)[6].

-

Detection: UV detector set at a wavelength where both kahweol and cafestol exhibit strong absorbance (e.g., 230 nm for cafestol and 290 nm for kahweol).

-

Quantification: Based on a calibration curve generated using pure standards of kahweol and cafestol.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS can also be used for the identification and quantification of kahweol and cafestol. This technique offers high sensitivity and specificity. Derivatization of the diterpene alcohols may be necessary to improve their volatility and chromatographic behavior.

PART 3: Quantitative Data and Method Comparison

The choice of extraction method can significantly impact the quantified amounts of kahweol and cafestol. The following table summarizes a comparison of different extraction techniques.

| Extraction Method | Description | Relative Efficiency | Advantages | Disadvantages |

| Direct Hot Saponification (DHS) | Simultaneous extraction and hydrolysis with hot alkaline ethanol. | High | Fast, efficient, and economical. | Potential for thermal degradation of sensitive compounds. |

| Direct Cold Saponification (DCS) | Saponification at room temperature for a longer duration. | Moderate to High | Milder conditions, less risk of degradation. | Slower than DHS. |

| Soxhlet Extraction followed by Saponification | Lipid extraction with an organic solvent followed by a separate saponification step. | Moderate | Well-established method. | Time-consuming, large solvent consumption, potential for analyte loss in multiple steps. |

| Bligh and Dyer Extraction followed by Saponification | Lipid extraction using a chloroform-methanol-water system, followed by saponification. | Lower | Effective for total lipid extraction. | Less efficient for diterpene recovery compared to other methods. |

Data synthesized from multiple sources, including[4][5].

Conclusion and Future Perspectives

The biosynthesis of kahweol in coffee beans is a complex process that is progressively being unraveled. The identification of key enzymes like CaCPS1 and CaKS3 has laid the groundwork for a deeper understanding of diterpene metabolism in Coffea. The next frontier lies in the definitive functional characterization of the candidate cytochrome P450 enzymes responsible for the final, intricate oxidative modifications that give rise to kahweol.

For researchers and drug development professionals, a thorough understanding of this pathway, coupled with robust analytical methodologies, is essential for exploring the full potential of kahweol as a high-value bioactive compound. Future research will likely focus on elucidating the regulatory networks governing kahweol biosynthesis and leveraging this knowledge for targeted breeding of coffee varieties with enhanced kahweol content or for the development of microbial platforms for its sustainable production.

References

-

Martins, V. d. C., da Silva, M. A. E., da Veiga, V. F., Jr., Pereira, H. M. G., & de Rezende, C. M. (2023). Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects. Molecules, 28(1), 123. [Link]

-

Wang, Q., Lu, Q., Xiong, W., & Hu, G. (2023). Identification and screening of novel diterpenoids of roasted arabica coffee in regulating lipid content of white adipocytes. Food Chemistry, 408, 135248. [Link]

-

Pereira, L. F. P., & Ivamoto, S. T. (2021). Chapter 5: Cafestol and Kahweol. In Coffee: Production, Quality and Chemistry. Royal Society of Chemistry. [Link]

-

Ivamoto-Suzuki, S. T., et al. (2023). Functional Characterization of ent-Copalyl Diphosphate Synthase and Kaurene Synthase Genes from Coffea arabica L. Journal of Agricultural and Food Chemistry, 71(41), 15863–15873. [Link]

-

Martins, V. d. C., da Silva, M. A. E., da Veiga, V. F., Jr., Pereira, H. M. G., & de Rezende, C. M. (2023). Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects. ResearchGate. [Link]

-

Andarwulan, N., et al. (2022). The Changes of Kahweol and Cafestol of Arabica Coffee from Bean to Consumption: A Systematic Literature Review. Beverages, 8(4), 73. [Link]

-

Dias, R. C. E., et al. (2013). Comparison of extraction methods for kahweol and cafestol analysis in roasted coffee. Journal of the Brazilian Chemical Society, 24(3), 493-500. [Link]

-

Kölling-Speer, I., & Speer, K. (2001). Identification of kahweol fatty acid esters in Arabica coffee by means of LC/MS. European Food Research and Technology, 213(2), 125-128. [Link]

-

Novaes, F. J. M., et al. (2020). Optimization of the isolation and quantitation of kahweol and cafestol in green coffee oil. Industrial Crops and Products, 154, 112674. [Link]

-

Dias, R. C. E., et al. (2013). Comparison of Extraction Methods for Kahweol and Cafestol Analysis in Roasted Coffee. ResearchGate. [Link]

-

Huber, W. W., et al. (2008). Effects of coffee and its chemopreventive components kahweol and cafestol on cytochrome P450 and sulfotransferase in rat liver. Food and Chemical Toxicology, 46(4), 1230-1238. [Link]

-

Chen, X., et al. (2019). Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties. International Journal of Molecular Sciences, 20(17), 4238. [Link]

-

Dias, R. C., et al. (2010). Evaluation of kahweol and cafestol in coffee tissues and roasted coffee by a new high-performance liquid chromatography methodology. Journal of Agricultural and Food Chemistry, 58(1), 88-93. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Functional Characterization of ent-Copalyl Diphosphate Synthase and Kaurene Synthase Genes from Coffea arabica L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. scielo.br [scielo.br]

- 6. Evaluation of kahweol and cafestol in coffee tissues and roasted coffee by a new high-performance liquid chromatography methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Kahweol Eicosanate: Physicochemical Properties and Biological Activity

Abstract: Kahweol eicosanate, a long-chain fatty acid ester of the coffee-derived diterpene kahweol, is a molecule of significant interest in the fields of pharmacology and drug development. While much of the existing research has focused on its parent compound, kahweol, this guide provides a comprehensive technical overview of the known and inferred physicochemical properties of kahweol eicosanate. It further delves into the extensive biological activities and mechanisms of action attributed to kahweol, which are anticipated to be relevant to kahweol eicosanate following in vivo hydrolysis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising natural product derivative.

Introduction: The Promise of Diterpenoid Esters

Coffee is a rich source of bioactive compounds, among which the diterpenes cafestol and kahweol have garnered considerable attention for their diverse pharmacological effects.[1] These molecules are most abundantly present in coffee beans as esters of fatty acids.[2] Kahweol eicosanate, an ester of kahweol and the 20-carbon saturated fatty acid, eicosanoic acid, represents a lipophilic derivative that may offer advantages in terms of bioavailability and formulation. The ester linkage is anticipated to be cleaved by endogenous esterases, releasing the active kahweol moiety. This prodrug strategy is a well-established approach in drug development to enhance the therapeutic potential of parent compounds.[3] This guide will synthesize the available information on kahweol eicosanate, providing a foundational resource for its further investigation and potential therapeutic application.

Physicochemical Properties of Kahweol Eicosanate

Direct experimental data on the physicochemical properties of kahweol eicosanate is limited. However, by combining information from suppliers with knowledge of similar long-chain fatty acid esters, we can establish a reliable profile.

Chemical Structure and Identification

-

IUPAC Name: [(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.0¹,¹³.0⁴,¹².0⁵,⁹]nonadeca-5(9),6,10-trien-17-yl]methyl icosanoate

-

CAS Number: 108214-32-0

-

Molecular Formula: C₄₀H₆₄O₄

-

Molecular Weight: 608.93 g/mol

Table 1: Summary of Key Chemical Identifiers for Kahweol Eicosanate

| Property | Value |

| IUPAC Name | [(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.0¹,¹³.0⁴,¹².0⁵,⁹]nonadeca-5(9),6,10-trien-17-yl]methyl icosanoate |

| CAS Number | 108214-32-0 |

| Molecular Formula | C₄₀H₆₄O₄ |

| Molecular Weight | 608.93 g/mol |

Physical Properties

Kahweol eicosanate is described as a yellow powder. While a specific melting point has not been reported, it is expected to be a waxy solid at room temperature, consistent with other long-chain fatty acid esters. For comparison, the parent compound, kahweol, is a colorless crystalline solid with a melting point of 143-143.5°C.[4]

Solubility Profile

The long eicosanate fatty acid chain imparts significant lipophilicity to the molecule. Therefore, kahweol eicosanate is expected to have poor solubility in aqueous solutions and high solubility in nonpolar organic solvents such as hexane, diethyl ether, and chloroform. Its solubility in polar organic solvents like ethanol and acetone is predicted to be moderate. The solubility profile is a critical consideration for formulation and delivery strategies.

Stability

Diterpenoid esters can be susceptible to hydrolysis, particularly under acidic or basic conditions and in the presence of esterase enzymes. The stability of kahweol eicosanate in various pH conditions and in the presence of biological matrices is a key parameter for its development as a therapeutic agent. Formal stability testing according to ICH guidelines would be necessary to establish its shelf-life and appropriate storage conditions.[5][6]

Biological Activity and Mechanism of Action

The biological activities of kahweol eicosanate are presumed to be primarily mediated by the in vivo release of kahweol. Kahweol has been extensively studied and shown to possess a wide range of pharmacological effects.[1]

Anti-inflammatory Properties

Kahweol exhibits potent anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-activated macrophages.[2] This is achieved through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The underlying mechanism involves the inhibition of the NF-κB and MAPK signaling pathways.[7]

Figure 1: Simplified schematic of Kahweol's anti-inflammatory action via NF-κB pathway inhibition.

Anticancer Activity

Kahweol has demonstrated significant anticancer potential in various cancer cell lines.[8] Its mechanisms of action are multifaceted and include the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.[9]

Kahweol has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. It can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of cytochrome c, which in turn activates the caspase cascade.[10] Furthermore, kahweol can induce cell cycle arrest, often at the G1 phase, by downregulating the expression of cyclins and cyclin-dependent kinases.[11]

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Kahweol has been found to inhibit angiogenesis by suppressing the proliferation, migration, and tube formation of endothelial cells.[12] It also downregulates the expression of key pro-angiogenic factors such as vascular endothelial growth factor (VEGF).

Figure 2: Kahweol's inhibitory effect on the VEGF-mediated angiogenic signaling pathway.

Antioxidant and Chemopreventive Properties

Kahweol exhibits antioxidant activity by scavenging free radicals and upregulating the expression of phase II detoxifying enzymes, such as glutathione S-transferase (GST).[11] This is primarily mediated through the activation of the Nrf2 signaling pathway. The induction of these protective enzymes contributes to its chemopreventive effects by neutralizing carcinogens and reducing oxidative stress.

Experimental Protocols

The following protocols are provided as a guide for the synthesis, isolation, and analysis of kahweol eicosanate, based on established methods for similar diterpenoid esters.

Synthesis of Kahweol Eicosanate

This protocol describes a general method for the esterification of kahweol with eicosanoyl chloride.

-

Dissolution: Dissolve kahweol in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Acylation: Slowly add eicosanoyl chloride to the reaction mixture at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Isolation of Kahweol Esters from Coffee Beans

This protocol outlines a general procedure for the extraction and isolation of kahweol esters from green coffee beans.

-

Grinding and Extraction: Grind green coffee beans to a fine powder. Extract the powder with a nonpolar solvent such as hexane or petroleum ether using a Soxhlet apparatus.

-

Concentration: Remove the solvent from the extract under reduced pressure to obtain the coffee oil.

-

Saponification (for analysis of total kahweol): To quantify the total kahweol content, a saponification step is required to hydrolyze the esters. Treat the coffee oil with a solution of potassium hydroxide in ethanol and heat the mixture.[13]

-

Extraction of Diterpenes: After saponification, extract the free diterpenes with an organic solvent.

-

Purification: Purify the diterpene fraction using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).[14]

Analytical Characterization

A reverse-phase HPLC method can be employed for the quantification of kahweol eicosanate.[15]

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detection at approximately 280 nm.

-

Quantification: Use an external standard of purified kahweol eicosanate to generate a calibration curve.

Mass spectrometry can be used for the identification and structural confirmation of kahweol eicosanate. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable ionization techniques. High-resolution mass spectrometry (HRMS) can provide the exact mass for elemental composition determination.

¹H and ¹³C NMR spectroscopy are essential for the complete structural elucidation of kahweol eicosanate. The spectra will show characteristic signals for the kahweol backbone and the eicosanate fatty acid chain.

Figure 3: General experimental workflow for the synthesis, isolation, and analysis of Kahweol Eicosanate.

Future Perspectives and Conclusion

Kahweol eicosanate holds considerable promise as a therapeutic agent due to the well-documented biological activities of its parent compound, kahweol. The esterification with eicosanoic acid may enhance its lipophilicity, potentially improving its absorption and pharmacokinetic profile. However, further research is imperative to fully characterize the physicochemical properties, stability, and in vivo fate of kahweol eicosanate. Elucidating the specific biological effects of the esterified form and comparing them to kahweol will be crucial for its development as a drug candidate. This technical guide provides a solid foundation for researchers to embark on these important investigations.

References

-

Cárdenas, C., Quesada, A. R., & Medina, M. A. (2011). Anti-angiogenic and anti-inflammatory properties of kahweol, a coffee diterpene. PLoS One, 6(8), e23407. [Link]

-

Choi, Y. J., Lee, Y. S., & Jeong, H. G. (2018). Kahweol inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells. Food and Chemical Toxicology, 121, 55-64. [Link]

-

Grosso, G., Godos, J., Galvano, F., & Giovannucci, E. L. (2017). Coffee, caffeine, and health outcomes: an umbrella review. Annual review of nutrition, 37, 131-156. [Link]

-

Gross, G., Jaccaud, E., & Huggett, A. C. (1997). Analysis of the content of the diterpenes cafestol and kahweol in coffee brews. Food and Chemical Toxicology, 35(6), 547-554. [Link]

-

Higgins, L. G., Cavin, C., Itoh, K., Yamamoto, M., & Hayes, J. D. (2001). Induction of cancer chemopreventive enzymes by coffee is mediated by the Keap1-Nrf2 pathway. Cancer Research, 61(4), 1543-1550. [Link]

-

"Kahweol." Wikipedia, The Free Encyclopedia. Wikimedia Foundation, Inc. 22 March 2023. Web. 22 January 2026. [Link]

-

Kim, J. Y., Jung, K. S., Lee, K. J., & Jeong, H. G. (2004). The coffee diterpene kahweol suppress the inducible nitric oxide synthase expression in macrophages. Cancer letters, 213(2), 147-154. [Link]

-

Lee, K. A., & Jeong, H. G. (2007). The coffee diterpene kahweol induces apoptosis in human prostate cancer cells. BMB reports, 40(2), 243-248. [Link]

-

Ren, Y., Wang, C., Xu, J., & Wang, S. (2019). Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties. International journal of molecular sciences, 20(17), 4238. [Link]

-

Silva, J. A., Borges, N., Santos, A., & Alves, A. (2012). Method validation for cafestol and kahweol quantification in coffee brews by HPLC-DAD. Food analytical methods, 5(6), 1404-1410. [Link]

-

Stability testing of new drug substances and products Q1A (R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). [Link]

-

Urgert, R., & Katan, M. B. (1997). The cholesterol-raising factor from coffee beans. Annual review of nutrition, 17(1), 305-324. [Link]

-

World Health Organization. (2016). Coffee, mate, and very hot beverages. IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. [Link]

-

Zhang, C., Lin, Z., & Lu, Y. (2008). Free and esterified kahweol and cafestol in green and roasted coffee beans. Food Chemistry, 110(2), 400-405. [Link]

-

Dias, R. C. E., de Faria-Machado, A. F., Mercadante, A. Z., Bragagnolo, N., & Benassi, M. de T. (2014). Roasting process affects the profile of diterpenes in coffee. European Food Research and Technology, 239(6), 1035–1043. [Link]

-

Chen, X., & Kitts, D. D. (2011). Antioxidant and anti-inflammatory activities of kahweol. Journal of agricultural and food chemistry, 59(24), 12845-12852. [Link]

-

Moeenfard, M., & Alves, A. (2020). New trends in coffee diterpenes research from technological to health aspects. Food Research International, 134, 109209. [Link]

-

Kurzrock, T., & Speer, K. (2001). Diterpenes and diterpene esters in coffee. Food Reviews International, 17(4), 433-450. [Link]

-

Hutt, A. J., & O'Grady, J. (1996). Drug metabolism in the elderly: a review. Journal of the Royal Society of Medicine, 89(6), 309-313. [Link]

-

Cárdenas, C., Quesada, A. R., & Medina, M. A. (2011). Anti-angiogenic and anti-inflammatory properties of kahweol, a coffee diterpene. PLoS One, 6(8), e23407. [Link]

-

Al-Oqail, M. M., Al-Sheddi, E. S., & Siddiqui, M. A. (2021). A Cytotoxic Lupeol Fatty Acid Ester and Other Pentacyclic Triterpenes from Salvadora persica Seeds. Natural Product Sciences, 27(2), 94-98. [Link]

-

Abdel-Hamid, H. F., & El-Moselhy, M. A. (2022). Recent Updates on the Functional Impact of Kahweol and Cafestol on Cancer. International Journal of Molecular Sciences, 23(21), 13243. [Link]

-

Dias, R. C. E., Campanha, F. G., Vieira, L. G. E., Ferreira, L. P., Pot, D., Marraccini, P., & Benassi, M. de T. (2010). Evaluation of kahweol and cafestol in coffee tissues and roasted coffee by a new high-performance liquid chromatography methodology. Journal of agricultural and food chemistry, 58(1), 88-93. [Link]

-

Chartier, A., Beaumesnil, M., de Oliveira, A. L., Elfakir, C., & Bostyn, S. (2013). Optimization of the isolation and quantitation of kahweol and cafestol in green coffee oil. Talanta, 117, 247-253. [Link]

-

Moeenfard, M., Silva, J. A., Borges, N., Santos, A., & Alves, A. (2015). Diterpenes in espresso coffee: impact of preparation parameters. European Food Research and Technology, 240(4), 763-773. [Link]

-

Novaes, L. C. L., de Oliveira, A. L., & Benassi, M. T. (2018). The Changes of Kahweol and Cafestol of Arabica Coffee from Bean to Consumption: A Systematic Literature Review. Comprehensive Reviews in Food Science and Food Safety, 17(6), 1543-1561. [Link]

-

Rauter, A. P., Martins, A., Borges, C., Mota-Filipe, H., Pinto, R., Sepodes, B., & Justino, J. (2008). Antihyperglycaemic and protective effects of flavonoids on streptozotocin-induced diabetic rats. Phytotherapy Research, 22(4), 482-488. [Link]

-

Stella, V. J. (2007). Prodrugs: challenges and rewards. Springer Science & Business Media. [Link]

-

Dias, R. C. E., & Benassi, M. de T. (2015). Comparison of Extraction Methods for Kahweol and Cafestol Analysis in Roasted Coffee. Journal of the Brazilian Chemical Society, 26(9), 1943-1949. [Link]

-

de Groot, D. M., & de Jong, E. (1992). The hydrolysis and safety assessment of food flavouring esters. Food and chemical toxicology, 30(8), 695-703. [Link]

-

Kurz, M., Schieberle, P., & Belitz, H. D. (1999). Rapid synthesis of fatty acid esters for use as potential food flavors. Journal of the American Oil Chemists' Society, 76(9), 1109-1113. [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Stability testing of new drug substances and products Q1A (R2). [Link]

-

Bai, Y., Desai, H. K., & Pelletier, S. W. (1994). Long-chain fatty acid esters of some norditerpenoid alkaloids. Journal of natural products, 57(7), 963-970. [Link]

-

Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509-511. [Link]

-

Grynkiewicz, G., & Gadzikowska, M. (2008). Prodrugs of acidic drugs. Acta poloniae pharmaceutica, 65(1), 1-13. [Link]

-

Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature reviews Drug discovery, 7(3), 255-270. [Link]

-

PubChem. "Kahweol." [Link]

-

ResearchGate. "Mass spectra for kahweol and cafestol and the second fragmentation for the most important fragments found in the first peak." [Link]

-

ResearchGate. "Physicochemical Properties and Fatty Acid Profiles of Oils from Blighia sapida Aril, Dacryodes edulis Pulp, and Cyperus esculentus Tuber." [Link]

-

Moeenfard, M., & Alves, A. (2015). Quantification of Diterpenes and Their Palmitate Esters in Coffee Brews by HPLC-DAD. Food Analytical Methods, 8(7), 1836-1845. [Link]

Sources

- 1. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 4. researchgate.net [researchgate.net]

- 5. database.ich.org [database.ich.org]

- 6. rroij.com [rroij.com]

- 7. minams.edu.pk [minams.edu.pk]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Long-chain fatty acid esters of some norditerpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Khan Academy [khanacademy.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of the content of the diterpenes cafestol and kahweol in coffee brews - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemopreventive Mechanisms of Kahweol Eicosanate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kahweol eicosanate is a promising chemopreventive agent derived from the coffee diterpene kahweol. While research specifically on the eicosanate ester is emerging, its mechanism of action is understood to be primarily mediated by its active moiety, kahweol. This guide provides an in-depth analysis of the multifaceted molecular mechanisms through which kahweol exerts its chemopreventive effects. These include the induction of apoptosis in malignant cells, potent anti-inflammatory and anti-angiogenic activities, modulation of cell cycle progression, and the activation of cellular antioxidant and detoxification pathways. We will explore the core signaling pathways targeted by kahweol, such as PI3K/Akt/mTOR, NF-κB, and Nrf2, and provide validated experimental protocols for investigating these effects. This document serves as a technical resource for professionals engaged in the research and development of novel cancer chemopreventive therapies.

Introduction to Kahweol Eicosanate and Cancer Chemoprevention

Cancer chemoprevention involves the use of natural or synthetic agents to inhibit, delay, or reverse the process of carcinogenesis.[1][2] An ideal chemopreventive agent must possess high efficacy with low toxicity, as it may be administered over long periods to high-risk individuals.[1][3]

Kahweol eicosanate is an esterified form of kahweol, a natural diterpene found in the beans of Coffea arabica.[4][5] The parent compound, kahweol, is well-documented for a wide range of biological activities, including anti-inflammatory, antioxidant, anti-angiogenic, and anticancer properties.[5][6][7] The esterification with eicosanoic acid, a 20-carbon saturated fatty acid, may potentially modify the compound's lipophilicity, bioavailability, and metabolic stability, although this requires further investigation. This guide focuses on the established mechanisms of the active kahweol component, which are central to the chemopreventive potential of Kahweol eicosanate.

Core Chemopreventive Mechanisms of Action

The efficacy of kahweol as a chemopreventive agent stems from its ability to modulate multiple, interconnected signaling pathways that are frequently dysregulated in cancer.

Induction of Apoptosis and Inhibition of Survival Pathways

A primary strategy in cancer prevention is the elimination of initiated or transformed cells via programmed cell death (apoptosis). Kahweol has been shown to selectively induce apoptosis in various cancer cell lines without significantly affecting normal cells.[7][8]

Scientific Rationale: By activating pro-apoptotic proteins and inhibiting pro-survival signals, kahweol can effectively trigger the self-destruction of malignant cells. The compound targets key regulators of the intrinsic (mitochondrial) apoptotic pathway, such as the Bcl-2 family of proteins. Kahweol upregulates pro-apoptotic members like Bax while downregulating anti-apoptotic members like Bcl-xL and Mcl-1.[9][10] This shift in balance leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in the activation of effector caspases like caspase-3 and PARP cleavage.[7][9][10][11]

Simultaneously, kahweol suppresses critical pro-survival signaling pathways that are often hyperactive in cancer. It has been shown to inhibit the phosphorylation and activation of Akt, mTOR, and STAT3, which are central nodes in pathways that promote cell growth, proliferation, and survival.[7][11][12][13]

Potent Anti-Inflammatory Activity

Chronic inflammation is a well-established driver of carcinogenesis. Kahweol exhibits significant anti-inflammatory properties by targeting key enzymatic and signaling pathways that link inflammation to cancer.[14][15][16]

Scientific Rationale: Kahweol effectively suppresses the expression of the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[7][9] This leads to a reduction in the production of inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO).[7][9] The central mechanism for this effect is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][9] By preventing the activation of IκB kinase (IKK), kahweol blocks the degradation of the IκB inhibitor, thereby sequestering NF-κB in the cytoplasm and preventing it from translocating to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes.[9]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Kahweol is a potent inhibitor of angiogenesis, targeting multiple steps in this complex process.[6][14][17]

Scientific Rationale: Kahweol has been shown to inhibit the proliferation, migration, and tube formation of endothelial cells—the key cellular events in angiogenesis.[7][14] It achieves this by downregulating the expression and secretion of the primary pro-angiogenic factor, Vascular Endothelial Growth Factor (VEGF). Furthermore, it targets the VEGF Receptor-2 (VEGFR-2), a key mediator of the pro-angiogenic signal.[7] Kahweol also inhibits the activity of matrix metalloproteinases (MMPs), such as MMP-2, and urokinase-type plasminogen activator (uPA), which are enzymes essential for the degradation of the extracellular matrix, a prerequisite for endothelial cell invasion and migration.[14][17]

Activation of Antioxidant and Detoxification Pathways

Protecting cells from carcinogenic insults is a cornerstone of chemoprevention. Kahweol enhances the cellular defense machinery against oxidative stress and carcinogens by activating the Nrf2 pathway.

Scientific Rationale: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and Phase II detoxification enzymes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Kahweol can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[6][9] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of protective enzymes like Glutathione S-transferase (GST), which plays a crucial role in detoxifying carcinogens.[6][7]

Experimental Validation: Key Protocols

To investigate the chemopreventive mechanisms of Kahweol eicosanate, a series of validated in vitro assays are essential. The choice of these assays is driven by the need to quantitatively measure the specific biological outcomes of the mechanisms described above.

Cell Viability and Apoptosis Assay

Causality: This protocol is designed to determine if Kahweol eicosanate reduces cancer cell proliferation and to confirm if this reduction is due to the induction of apoptosis. The MTS assay quantifies metabolically active, viable cells, while Annexin V/PI staining specifically identifies apoptotic and necrotic cells.

Protocol: MTS Assay and Annexin V/PI Staining

-

Cell Seeding: Seed cancer cells (e.g., HCT116 colorectal cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with increasing concentrations of Kahweol eicosanate (e.g., 0, 10, 25, 50, 100 µM) dissolved in a suitable solvent (e.g., DMSO) for 24, 48, or 72 hours.

-

MTS Assay:

-

Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

-

-

Apoptosis Staining (Flow Cytometry):

-

Seed and treat cells in a 6-well plate.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the samples immediately using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

-

In Vitro Angiogenesis (Tube Formation) Assay

Causality: This assay provides direct visual and quantitative evidence of the anti-angiogenic potential of a compound by assessing the ability of endothelial cells (like HUVECs) to form capillary-like structures, a critical step in angiogenesis.

Protocol: Endothelial Cell Tube Formation Assay

-

Plate Coating: Thaw Matrigel basement membrane matrix on ice. Coat the wells of a 96-well plate with 50 µL of Matrigel and allow it to polymerize at 37°C for 30-60 minutes.

-

Cell Seeding and Treatment: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated plate at a density of 1.5 x 10⁴ cells/well in media containing various concentrations of Kahweol eicosanate.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-12 hours.

-

Visualization and Analysis:

-

Visualize the formation of tubular networks using a phase-contrast microscope.

-

Capture images from several random fields for each condition.

-

Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Western Blotting for Pathway Analysis

Causality: Western blotting is a fundamental technique to validate mechanism of action at the protein level. It allows for the direct measurement of changes in the expression or activation (via phosphorylation) of specific target proteins within the signaling pathways modulated by the compound.

Protocol: Western Blot Analysis of Key Signaling Proteins

-

Protein Extraction: Treat cells with Kahweol eicosanate for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-phospho-Akt, anti-total-Akt, anti-cleaved-Caspase-3, anti-COX-2, anti-β-actin as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Summary of Molecular Targets

The chemopreventive action of Kahweol eicosanate is mediated by the modulation of numerous molecular targets. The table below summarizes the key targets and the observed effects.

| Category | Molecular Target | Observed Effect of Kahweol | Consequence |

| Apoptosis & Survival | Bcl-2, Bcl-xL, Mcl-1 | Downregulation | Pro-Apoptotic[9][10] |

| Bax | Upregulation | Pro-Apoptotic[9][10] | |

| Caspase-3, -9, PARP | Activation/Cleavage | Apoptosis Execution[9][11] | |

| Akt, mTOR, STAT3 | Inhibition of Phosphorylation | Decreased Cell Survival[7][11][12][13] | |

| Inflammation | NF-κB | Inhibition of Activation | Anti-Inflammatory[7][9] |

| COX-2, iNOS | Downregulation of Expression | Reduced Prostaglandins & NO[6][7][9] | |

| MCP-1 | Inhibition of Secretion | Anti-Inflammatory[6][14] | |

| Angiogenesis | VEGF, VEGFR-2 | Downregulation/Inhibition | Anti-Angiogenic[7] |

| MMP-2, uPA | Inhibition of Activity | Reduced Cell Invasion[14][17] | |

| Cell Cycle | Cyclin D1 | Downregulation | G1 Cell Cycle Arrest[9][11][12] |

| Detoxification | Nrf2 | Activation | Increased Antioxidant Defense[6][7][9] |

| Glutathione S-transferase | Upregulation | Carcinogen Detoxification[6] |

Future Directions and Drug Development

While the mechanistic data for kahweol is robust, several areas require further exploration for the clinical development of Kahweol eicosanate.

-

Pharmacokinetics and Bioavailability: The primary role of the eicosanate esterification needs to be elucidated. Studies are required to determine if Kahweol eicosanate acts as a pro-drug that slowly releases kahweol, or if the intact ester has unique properties. Comparative pharmacokinetic studies between kahweol and Kahweol eicosanate are crucial.

-

In Vivo Efficacy: The promising in vitro results must be validated in relevant preclinical animal models of carcinogenesis.[18][19] These studies will be essential to establish dosing regimens, efficacy, and long-term safety profiles.

-

Combination Therapies: Given its multi-targeted nature, Kahweol eicosanate may exhibit synergistic effects when combined with other chemopreventive agents or conventional chemotherapeutics, potentially allowing for lower, less toxic doses of each agent.

Conclusion

Kahweol eicosanate stands as a compelling candidate for cancer chemoprevention, leveraging the well-established, multi-faceted mechanisms of its active kahweol moiety. By simultaneously inducing apoptosis, suppressing chronic inflammation and angiogenesis, and bolstering cellular defenses, it addresses several hallmarks of cancer. The presented mechanistic insights and experimental frameworks provide a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of this natural product derivative in the fight against cancer.

References

-

LKT Labs. Kahweol Eicosanate.

-

Al-Ishaq, R. K., et al. (2022). Recent Updates on the Functional Impact of Kahweol and Cafestol on Cancer. MDPI.

-

MedChemExpress. Kahweol eicosanoate | Chemopreventive Agent.

-

Ren, Y., et al. (2019). Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties. MDPI.

-

MedChemExpress. Kahweol.

-

Moeenfard, M., et al. (2016). Anti-Angiogenic Properties of Cafestol and Kahweol Palmitate Diterpene Esters. PubMed.

-

Cárdenas, C., et al. (2011). Anti-angiogenic and anti-inflammatory properties of kahweol, a coffee diterpene. PubMed.

-

Moeenfard, M., et al. Anti-Angiogenic Properties of Cafestol and Kahweol Palmitate Diterpene Esters. CORE.

-

Al-Ishaq, R. K., et al. (2022). Recent Updates on the Functional Impact of Kahweol and Cafestol on Cancer. National Institutes of Health (NIH).

-

Jeong, Y. J., et al. (2018). Kahweol inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells. PubMed.

-

Lee, K. A., et al. (2012). Natural diterpenes from coffee, cafestol and kahweol induce apoptosis through regulation of specificity protein 1 expression in human malignant pleural mesothelioma. National Institutes of Health (NIH).

-

Kim, D. H., et al. (2020). Kahweol Induces Apoptosis in Hepatocellular Carcinoma Cells by Inhibiting the Src/mTOR/STAT3 Signaling Pathway. MDPI.

-

Cárdenas, C., et al. (2011). Anti-Angiogenic and Anti-Inflammatory Properties of Kahweol, a Coffee Diterpene. PLOS.

-

Ghaffari, S., et al. (2024). The Association between Cafestol and Cardiovascular Diseases: A Comprehensive Review. MDPI.

-

ResearchGate. Kahweol induces apoptosis in HCC cells.

-

Ren, Y., et al. (2019). Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties. National Institutes of Health (NIH).

-

Kelloff, G. J., et al. (1996). Strategies for identification and clinical evaluation of promising chemopreventive agents. National Library of Medicine.

-

Al-Ishaq, R. K., et al. (2023). Kahweol and Cafestol on Several Cancer. Encyclopedia.pub.

-

Kelloff, G. J., et al. (1996). Strategies for identification and clinical evaluation of promising chemopreventive agents. PubMed.

-

Guzzo, L. S., et al. (2017). Kahweol, a natural diterpene from coffee, induces peripheral antinociception by endocannabinoid system activation. National Institutes of Health (NIH).

-

Seo, H. Y., et al. (2018). Kahweol decreases hepatic fibrosis by inhibiting the expression of connective tissue growth factor via the transforming growth factor-beta signaling pathway. National Institutes of Health (NIH).

-

Cárdenas, C., et al. (2011). Anti-Angiogenic and Anti-Inflammatory Properties of Kahweol, a Coffee Diterpene. National Institutes of Health (NIH).

-

Al-Trad, B., et al. (2021). The Coffee Diterpene, Kahweol, Ameliorates Pancreatic β-Cell Function in Streptozotocin (STZ)-Treated Rat INS-1 Cells through NF-kB and p-AKT/Bcl-2 Pathways. MDPI.

-

Callegari, E., et al. (2024). TG221: An Experimental Model for Liver Cancer Prevention and Treatment Approaches. MDPI.

-

Abdulla, M. H., et al. (2014). Natural compounds as anticancer agents: Experimental evidence. National Institutes of Health (NIH).

-

Varghese, S., et al. (2015). Cancer Chemoprevention: Preclinical In Vivo Alternate Dosing Strategies to Reduce Drug Toxicities. ResearchGate.

Sources

- 1. Strategies for identification and clinical evaluation of promising chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural compounds as anticancer agents: Experimental evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Kahweol Eicosanate - LKT Labs [lktlabs.com]

- 7. mdpi.com [mdpi.com]

- 8. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Natural diterpenes from coffee, cafestol and kahweol induce apoptosis through regulation of specificity protein 1 expression in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Updates on the Functional Impact of Kahweol and Cafestol on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kahweol inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kahweol Induces Apoptosis in Hepatocellular Carcinoma Cells by Inhibiting the Src/mTOR/STAT3 Signaling Pathway [mdpi.com]

- 14. Anti-angiogenic and anti-inflammatory properties of kahweol, a coffee diterpene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Anti-Angiogenic and Anti-Inflammatory Properties of Kahweol, a Coffee Diterpene - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.plos.org [journals.plos.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of the Coffee Diterpene Kahweol: A Technical Guide for Researchers and Drug Development Professionals

Preamble: Beyond the Brew

Coffee, a globally consumed beverage, is a complex repository of bioactive compounds, among which the diterpenes kahweol and cafestol are of significant scientific interest.[1][2] Predominantly found in Coffea arabica beans, these lipid-soluble molecules have garnered attention for their diverse pharmacological properties.[2][3] This guide provides an in-depth exploration of the biological activities of kahweol, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into its molecular mechanisms, present practical experimental protocols, and discuss its potential as a therapeutic agent.

Biochemical Profile of Kahweol

Kahweol (C₂₀H₂₆O₃) is a pentacyclic diterpenoid alcohol.[2] Its chemical structure, characterized by a furan ring fused to a decalin core, is the basis for its diverse biological interactions.[2] The presence of a conjugated double bond in the furan ring distinguishes it from the closely related cafestol and is thought to contribute to some of its unique biological effects.[1][4]

Key Biological Activities and Underlying Mechanisms

Kahweol exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, hepatoprotective, and anti-angiogenic effects. These activities are underpinned by its ability to modulate a variety of cellular signaling pathways.

Anticancer Activity: A Multi-pronged Approach

Kahweol has demonstrated significant anticancer potential across a range of cancer cell lines through the induction of apoptosis, inhibition of proliferation, and suppression of metastasis.[5]

2.1.1. Induction of Apoptosis and Inhibition of Cell Proliferation:

Kahweol's pro-apoptotic and anti-proliferative effects are mediated through the modulation of several key signaling pathways:

-

Src/mTOR/STAT3 Pathway: In hepatocellular carcinoma cells, kahweol has been shown to inhibit the Src signaling pathway, leading to the downregulation of downstream effectors such as mTOR, p70S6K, and 4EBP1. This inhibition culminates in the suppression of cell proliferation and induction of apoptosis.[5]

-

Akt/NF-κB Pathway: Kahweol can suppress the activation of the PI3K/Akt pathway, a critical signaling cascade for cell survival and proliferation. By inhibiting Akt phosphorylation, kahweol can prevent the activation of the transcription factor NF-κB, which is crucial for the expression of anti-apoptotic genes.[6][7]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another target of kahweol. By modulating the phosphorylation status of these kinases, kahweol can influence cell fate, often pushing cancer cells towards apoptosis.[1]

Quantitative Data on Anticancer Activity:

The cytotoxic effects of kahweol have been quantified in various cancer cell lines, with IC50 values (the concentration required to inhibit 50% of cell growth) varying depending on the cell type.

| Cancer Cell Line | IC50 (µM) |

| Hepatocellular Carcinoma | |

| HepG2 | 5.99 - 50 |

| Breast Cancer | |

| MCF-7 | 11.1 |

| HTB-26 (aggressive) | 10 - 50 |

| Prostate Cancer | |

| PC-3 | 10 - 50 |

| Lung Cancer | |

| A549 | 6.18 - 40 |

| Colon Cancer | |

| SW480 | 5.8 |

| SW620 | 5.5 |

| DLD1 | 7.8 |

| HCT116 | 5.5 |

| HT29 | 25.5 |

Table 1: IC50 values of kahweol in various cancer cell lines. Data compiled from multiple sources.[8][9]

Signaling Pathway for Kahweol-Induced Apoptosis in Cancer Cells

Caption: Kahweol induces apoptosis by inhibiting pro-survival pathways.

Anti-Angiogenic Effects: Cutting off the Blood Supply

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Kahweol has been shown to be a potent inhibitor of angiogenesis.[5]

Mechanisms of Anti-Angiogenesis:

Kahweol exerts its anti-angiogenic effects by:

-

Inhibiting Endothelial Cell Proliferation and Migration: It directly hinders the growth and movement of endothelial cells, the primary components of blood vessels.

-

Suppressing Tube Formation: Kahweol prevents endothelial cells from organizing into the tube-like structures that form new blood vessels.

-

Downregulating Pro-Angiogenic Factors: It can reduce the expression of key molecules involved in angiogenesis, such as vascular endothelial growth factor (VEGF).

Anti-inflammatory Properties: Quelling the Fire

Chronic inflammation is a known driver of many diseases, including cancer. Kahweol possesses significant anti-inflammatory properties.[1]

Mechanisms of Anti-inflammation:

Kahweol's anti-inflammatory actions are primarily attributed to its ability to: